![molecular formula C13H20BrNO3S B2619657 [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine CAS No. 914619-44-6](/img/structure/B2619657.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine, also known as BPPSA, is a chemical compound that has gained significant attention in scientific research in recent years. BPPSA is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, but it is believed to act as a proteasome inhibitor. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have a range of biochemical and physiological effects. In cancer cells, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to induce cell cycle arrest and apoptosis. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. In addition, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have immunomodulatory effects, including the inhibition of T-cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. It has been found to be stable in a variety of solvents and can be easily synthesized with a high yield. However, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine. One area of interest is the development of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine involves the reaction of 4-bromo-3-propoxyaniline with diethyl sulfite in the presence of a base. This reaction results in the formation of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine as a white solid with a yield of around 80%. The purity of the compound can be increased using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFRHYPGVEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
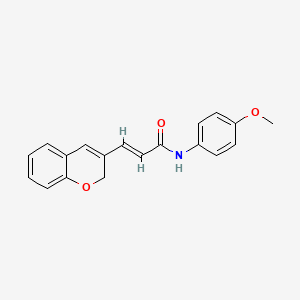
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)
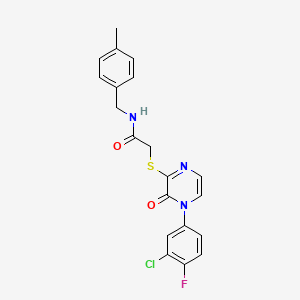

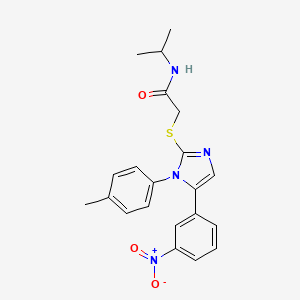
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)
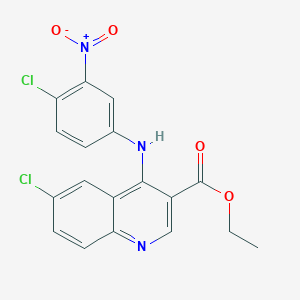
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)
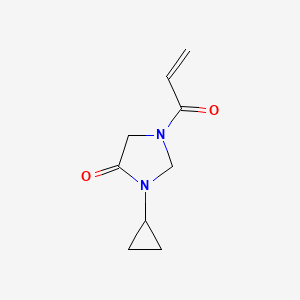
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)
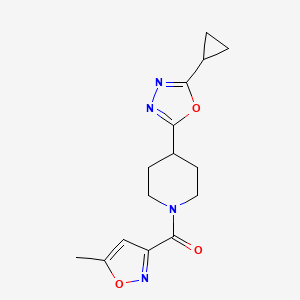
![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)